- Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions, Green Chemistry, 2019, 21(5), 1021-1042
Cas no 93-51-6 (2-Methoxy-4-methylphenol)
2-Methoxy-4-methylphenol structure
Product Name:2-Methoxy-4-methylphenol
CAS-Nr.:93-51-6
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00002378
CID:34704
PubChem ID:7144
Update Time:2025-11-02
2-Methoxy-4-methylphenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Methoxy-4-methylphenol
- 2-2-Methoxy-4-methylphenol
- Nature 4-Methyl guaiacol
- 2-methoxy-4-cresol
- 2-methoxy-4-methyl-phenol
- 2-Methoxy-p-cresol
- 3-methoxy-4-hydroxytoluene
- 4-Methylguaiacol1000µg
- Creosol
- Homoguaiacol
- p-Creosol
- p-Cresol,2-methoxy
- Phenol,2-methoxy-4-methyl
- p-Methylguaiacol
- 4-Hydroxy-3-methoxy-1-methyl-benzene
- 2-Hydroxy-5-methylanisole
- 4-Methyl guaiacol
- Homocatechol monomethyl ether
- 4-Methylguaiacol
- Phenol, 2-methoxy-4-methyl-
- 4-Hydroxy-3-methoxytoluene
- p-Cresol, 2-methoxy-
- Rohkcrsol
- Kreosol
- Cresolum drudum
- 4-Methyl-2-methoxyphenol
- Valspice
- 4-Hydroxy-3-methoxy-1-methylbenzene
- Kreosol [German]
- 1-Hydroxy-2-met
- 2-Methoxy-4-methylphenol (ACI)
- Creosol (6CI)
- p-Cresol, 2-methoxy- (8CI)
- 3-Methoxy-4-hydroxybenzaldhyde
- Methyl guaiacol
- Methylguaiacol-4
- NSC 4969
-
- MDL: MFCD00002378
- Inchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
- InChI-Schlüssel: PETRWTHZSKVLRE-UHFFFAOYSA-N
- Lächelt: OC1C(OC)=CC(C)=CC=1
- BRN: 1862340
Berechnete Eigenschaften
- Genaue Masse: 138.06800
- Monoisotopenmasse: 138.06808
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 103
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 29.5
- Oberflächenladung: 0
- Tautomerzahl: 3
Experimentelle Eigenschaften
- Farbe/Form: Farblose bis gelbliche aromatische Flüssigkeit mit starker Brechkraft.
- Dichte: 1.092 g/mL at 25 °C(lit.)
- Schmelzpunkt: 5 °C (lit.)
- Siedepunkt: 221-222 °C(lit.)
- Flammpunkt: Fahrenheit: 210.2° f
Celsius: 99° c - Brechungsindex: n20/D 1.535-1.539
n20/D 1.537(lit.) - Wasserteilungskoeffizient: Slightly soluble in water.
- PSA: 29.46000
- LogP: 1.70920
- Merck: 2571
- FEMA: 2671
- Löslichkeit: Es kann mit Ethanol, Benzol, Chloroform, Ether, Eisessigsäure usw. mischbar sein und im Wasser leicht löslich.
2-Methoxy-4-methylphenol Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319
- Warnhinweis: P301 + P312 + P330-P305 + P351 + P338
- Transportnummer gefährlicher Stoffe:2810
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36/37/38
- Sicherheitshinweise: S26-S36-S24/25
- FLUKA MARKE F CODES:10
- RTECS:GP1755000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1(a)
- PackingGroup:II
- TSCA:Yes
- Lagerzustand:Store at room temperature
- Sicherheitsbegriff:6.1(a)
- Verpackungsgruppe:II
- Risikophrasen:R36/37/38
2-Methoxy-4-methylphenol Zolldaten
- HS-CODE:29095090
- Zolldaten:
China Zollkodex:
2909500000Übersicht:
2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
2-Methoxy-4-methylphenol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302880-25G |
2-Methoxy-4-methylphenol |
93-51-6 | 25g |
¥748.91 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302880-100G |
2-Methoxy-4-methylphenol |
93-51-6 | 100g |
¥1293.18 | 2023-12-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M828617-2.5kg |
2-Methoxy-4-methylphenol |
93-51-6 | 98% | 2.5kg |
2,520.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-SAMPLE-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-100G-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 100G |
1814.95 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-1KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 1KG |
4883.87 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-10KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 10KG |
28324.12 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-SAMPLE-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-100G-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 100G |
4015.46 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-1KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 1KG |
20692.61 | 2021-05-17 |
2-Methoxy-4-methylphenol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt , Zinc Solvents: Water ; 2 h, 0.7 MPa, 130 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon , ZIF 8 Solvents: Water ; 2 h, 0.2 MPa, 90 °C
Referenz
- Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability, Green Chemistry, 2016, 18(5), 1212-1217
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Decalin , Water ; 4 h, 200 °C
Referenz
- A general approach towards efficient catalysis in Pickering emulsions stabilized by amphiphilic RGO-Silica hybrid materials, RSC Advances, 2014, 4(67), 35744-35749
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ; 6 h, 150 °C
Referenz
- Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol, Applied Catalysis, 2023, 325,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper , Silica ; 8 h, 2.0 atm, 170 °C
Referenz
- Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor, Fuel, 2023, 337,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: 1-Butanol ; 60 min, 70 °C
Referenz
- Preparation method of palladium catalyst supported on resin carbon spheres and its application in hydrodeoxygenation of vanillin, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Melamine resin (mesoporous sulfonated) Solvents: Water ; 2 h, 110 °C
Referenz
- Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water, Current Research in Green and Sustainable Chemistry, 2022, 5,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Referenz
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
,
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
Herstellungsverfahren 11
Reaktionsbedingungen
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Referenz
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol , Water ; 2 h, 1 MPa, 70 °C
Referenz
- Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups, Catalysis Communications, 2022, 170,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Ruthenium(1+), bis(acetonitrile)chloro[(4-hydroxy-2,6-pyridinediyl-κN)bis(3-meth… Solvents: Methanol ; 1 h, 290 psi, 150 °C
Referenz
- Selective hydrodeoxygenation of aromatic compounds, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ; 1 h, 20 bar, 150 °C
Referenz
- Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes, Organometallics, 2020, 39(5), 662-669
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 0.5 MPa, rt → 150 °C; 5 h, 150 °C
Referenz
- Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticles, Green Chemistry, 2017, 19(13), 3126-3134
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ; 0.5 MPa, rt → 100 °C; 120 min, 100 °C
Referenz
- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Water ; 1 h, 1 MPa, 150 °C
Referenz
- Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade, Journal of the American Chemical Society, 2012, 134(41), 16987-16990
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide , Zirconium dioxide , Palladium , Zirconium oxychloride Solvents: 1-Butanol ; 1 h, 25 °C
Referenz
- Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts, Fuel Processing Technology, 2023, 249,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: Ethanol ; 30 min, 25 °C
Referenz
- Regulating the crystal phase of Pd/Nb2O5 for vanillin selective HDO at room temperature, Journal of Catalysis, 2023, 423, 105-117
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Sodium lignosulfonate Solvents: Water ; 1 h, 1 MPa, 50 °C
Referenz
- Green catalytic hydrodeoxygenation reaction of vanillin, China, , ,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 bar, 140 °C
Referenz
- Continuous flow Reductive Alkylation of Methanol by Aldehydes. Synthesis of O-Methyl Ethers and 1,1-Dimethoxyacetals, Molecular Catalysis, 2022, 524,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin , Water ; 5 h, 1 MPa, 120 °C
Referenz
- Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system, China, , ,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Water ; 12 h, 140 °C
Referenz
- Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and composition, Carbon, 2020, 159, 451-460
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Palladium , Silver , Carbon nitride (C3N4) Solvents: Water ; 4 h, rt
Referenz
- Visible light mediated upgrading of biomass to biofuel, Green Chemistry, 2016, 18(5), 1327-1331
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Herstellungsverfahren 27
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Referenz
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
,
International Journal of Biological Macromolecules,
2021,
193,
319-327
Herstellungsverfahren 29
Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
Herstellungsverfahren 30
2-Methoxy-4-methylphenol Raw materials
2-Methoxy-4-methylphenol Preparation Products
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- Homovanillyl alcohol (2380-78-1)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- Isoeugenol (97-54-1)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2,3-Xylohydroquinone (608-43-5)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Guaiacol (90-05-1)
- Indane (496-11-7)
- 2,4,5-trimethylphenol (496-78-6)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
2-Methoxy-4-methylphenol Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:93-51-6)2-Methoxy-4-methylphenol
Bestellnummer:sfd21585
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:39
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:93-51-6)2-Methoxy-4-methylphenol
Bestellnummer:LE5929;LE14656;LE8064205
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:48
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93-51-6)2-Methoxy-4-methylphenol
Bestellnummer:A1207500
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:47
Preis ($):161.0
Email:sales@amadischem.com
2-Methoxy-4-methylphenol Verwandte Literatur
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
93-51-6 (2-Methoxy-4-methylphenol) Verwandte Produkte
- 494-99-5(3,4-Dimethoxytoluene)
- 10568-14-6(Phenol, 4-methyl-2-(4-methylphenoxy)-)
- 6443-69-2(3,4,5-Trimethoxytoluene)
- 1195-09-1(2-Methoxy-5-methylphenol)
- 1125-67-3(3-methoxy-5-methylbenzene-1,2-diol)
- 6638-05-7(Methylsyringol)
- 1128-32-1(Iridol)
- 140380-82-1(Benzene, 1-methoxy-2-(3-methylphenoxy)-)
- 20189-08-6(2-Methoxy-4-Methylphenol--d3,OD)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-51-6)2-Methoxy-4-methylphenol
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-51-6)2-Methoxy-4-methylphenol
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung